1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea
Description
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is a synthetic urea derivative with a complex molecular architecture. Its structure comprises:
- A benzhydryl group (two phenyl rings linked to a central carbon) attached to the urea nitrogen.
- A piperidin-4-ylmethyl moiety substituted at the 1-position with a 2-fluorobenzoyl group.
This compound’s design integrates steric bulk (benzhydryl) and electron-withdrawing/hydrogen-bonding features (fluorobenzoyl), which may influence its pharmacokinetic or pharmacodynamic properties.
Properties
IUPAC Name |
1-benzhydryl-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O2/c28-24-14-8-7-13-23(24)26(32)31-17-15-20(16-18-31)19-29-27(33)30-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,20,25H,15-19H2,(H2,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHEQIRBCKNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting 2-fluorobenzoyl chloride with piperidine under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where benzhydryl chloride reacts with the piperidine intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the benzhydryl-piperidine intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea exhibits several biological activities, including:
- Anti-inflammatory properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Antimicrobial activity : The compound has shown efficacy against various pathogens, with studies indicating its potential as an antimicrobial agent. For example, derivatives of related compounds demonstrated activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
- Anticancer properties : Initial investigations suggest that the compound may interact with specific enzymes or receptors involved in cancer pathways, modulating biochemical processes that could inhibit tumor growth .
Interaction Studies
The interaction of this compound with biological targets is an area of active research. Key aspects include:
- Binding studies : Investigations into how this compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
- Comparative analysis : Structural analogs have been studied to understand how variations in chemical structure affect biological activity. For instance, compounds like N-(benzhydryl)-N'-(2-fluorobenzoyl)urea lack the piperidine ring and exhibit different interaction profiles .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives against common plant pathogens, demonstrating significant inhibition rates compared to control groups .
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that certain derivatives could induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The benzhydryl and fluorobenzoyl groups may facilitate binding to proteins or enzymes, leading to modulation of their activity. The urea moiety can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several piperidine-containing urea derivatives. Below is a comparative analysis based on substituent variations and available
Functional Group Impact on Properties
- Electron-Withdrawing Groups : The 2-fluorobenzoyl group in the target compound may improve metabolic stability compared to pyrimidin-2-yl or pyridin-4-yl analogs, as fluorination often reduces oxidative degradation .
- Aromatic vs. Heteroaromatic Substituents : Pyrimidine () and pyridine () substituents introduce hydrogen-bond acceptors, which could modulate target affinity. In contrast, benzoxazole () adds fused-ring rigidity, possibly affecting conformational flexibility.
Pharmacological Implications (Inferred)
While direct activity data for the target compound are unavailable, structural parallels suggest possible roles in:
- Kinase Inhibition : Piperidine-urea scaffolds are common in kinase inhibitors (e.g., JAK or PI3K inhibitors). The fluorobenzoyl group may mimic ATP’s adenine in binding pockets.
- Receptor Antagonism : Benzhydryl moieties are prevalent in histamine H₁ or serotonin receptor antagonists, where bulkiness disrupts ligand-receptor interactions .
Research Findings and Limitations
- Crystallographic Data : Analogous compounds like 1-benzoyl-3-methyl-2,6-diphenyl-4-piperidone () highlight the importance of piperidone ring conformation in solid-state packing, which may correlate with solubility or stability.
- Patent Activity : Derivatives such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () demonstrate that piperazine/piperidine modifications are actively explored for therapeutic applications, though their relevance to urea derivatives requires further study.
Data Gaps :
- No melting points, solubility, or in vitro/in vivo data are available for the target compound or its analogs in the provided evidence.
- Synthetic routes and purity metrics are unspecified, limiting reproducibility assessments.
Biological Activity
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea (CAS Number: 1235091-54-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The compound features a benzhydryl group and a piperidine derivative, which are significant for its biological interactions.
Research indicates that compounds with similar structures, particularly those containing piperidine and benzhydryl moieties, often interact with various biological targets:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting that similar mechanisms may be applicable to this compound .
- Receptor Binding : Virtual screening studies indicate that related compounds can bind effectively to various receptors, which may include neurotransmitter receptors involved in central nervous system functions .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been investigated in several contexts:
Antidepressant Activity
Studies have suggested that compounds with piperidine structures exhibit antidepressant-like effects. The interaction with serotonin receptors may play a crucial role in modulating mood disorders.
Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds indicate potential efficacy against various cancer cell lines. The ability to induce apoptosis (programmed cell death) in cancer cells is a promising avenue for further exploration.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Binding at active site | |
| Antidepressant Activity | Serotonin receptor modulation | |
| Anticancer Activity | Induction of apoptosis |
Case Study: Antidepressant Effects
A study examining the antidepressant effects of piperidine derivatives demonstrated significant improvements in behavioral models of depression. The compound's ability to enhance serotonin levels suggests a similar potential for this compound.
Case Study: Cancer Cell Line Testing
In vitro studies on cancer cell lines treated with related compounds have shown reduced viability and increased apoptosis rates. Further studies are required to isolate the specific effects of this compound.
Q & A
Basic: How is the structure of 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea confirmed in synthetic chemistry research?
Methodological Answer:
Structural confirmation relies on a combination of NMR spectroscopy (1H and 13C), mass spectrometry (MS) , and elemental analysis . For example:
- 1H-NMR identifies proton environments, such as benzhydryl aromatic protons (δ 7.23–7.37 ppm) and fluorobenzoyl substituents (δ ~7.2–7.5 ppm) .
- 13C-NMR confirms carbonyl carbons (e.g., urea C=O at ~155 ppm) and fluorobenzoyl carbons .
- Elemental analysis validates stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- X-ray crystallography (if single crystals are obtained) resolves stereochemical ambiguities, as demonstrated for analogous piperidinone derivatives .
Basic: What are the critical synthetic steps for constructing the fluorobenzoyl-piperidine intermediate?
Methodological Answer:
Key steps include:
- Piperidine functionalization : Alkylation or acylation at the piperidine nitrogen, using reagents like 2-fluorobenzoyl chloride under anhydrous conditions .
- Protection/deprotection strategies : Temporary protection of reactive groups (e.g., tert-butoxycarbonyl (Boc)) to prevent side reactions during urea formation .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate intermediates with >95% purity .
Advanced: How can researchers optimize reaction yields for the urea coupling step?
Methodological Answer:
Yield optimization involves:
- Coupling reagent selection : Use of carbodiimides (e.g., EDC/HCl) or uronium salts (HATU) to activate carboxylic acids for urea formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic attack by the amine component .
- Temperature control : Reactions performed at 0–5°C minimize thermal degradation of sensitive intermediates .
- Real-time monitoring : TLC or HPLC tracks reaction progress, ensuring minimal byproduct formation .
Advanced: How should researchers address discrepancies in elemental analysis data during purity assessment?
Methodological Answer:
Discrepancies may arise from hydration, solvent retention, or incomplete combustion. Mitigation strategies include:
- Drying protocols : Lyophilization or vacuum drying (e.g., 40°C for 24 hours) to remove residual solvents .
- Alternative validation : Cross-check purity via HPLC (e.g., >98% peak area at λ = 254 nm) or high-resolution MS to confirm molecular ion accuracy .
- Thermogravimetric analysis (TGA) : Quantifies solvent or moisture content in solid-state samples .
Basic: Which analytical techniques are essential for assessing stereochemical integrity in the benzhydryl moiety?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- Optical rotation : Measures specific rotation ([α]D) to confirm enantiomeric excess (e.g., +50.64° for a resolved analog) .
- X-ray crystallography : Provides absolute configuration data, as applied to structurally related benzhydryl derivatives .
Advanced: What strategies resolve low solubility challenges in pharmacological assays?
Methodological Answer:
- Salt formation : Convert the free base to a hydrochloride or oxalate salt to enhance aqueous solubility (e.g., oxalate salt mp: 82–84°C) .
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro testing, ensuring compatibility with biological assays .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Basic: How is the fluorobenzoyl group’s electronic environment characterized for SAR studies?
Methodological Answer:
- 19F-NMR : Detects fluorine chemical shifts (e.g., δ -110 to -120 ppm for ortho-fluorine), reflecting electronic effects of adjacent substituents .
- DFT calculations : Models electron density distribution to predict reactivity and binding interactions .
- IR spectroscopy : Identifies carbonyl stretching frequencies (e.g., C=O at ~1680 cm⁻¹) influenced by fluorobenzoyl conjugation .
Advanced: How can researchers validate the absence of toxic intermediates in scaled-up syntheses?
Methodological Answer:
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction pathways in real time .
- Residual solvent analysis : GC-MS detects traces of DMF or THF, ensuring compliance with ICH Q3C guidelines .
- Genotoxicity screening : Ames tests or comet assays assess mutagenic potential of synthetic byproducts .
Table: Key Analytical Data for Structural Confirmation
| Technique | Target Signal/Value | Reference Compound Example |
|---|---|---|
| 1H-NMR | δ 5.39 ppm (benzhydryl CH) | |
| 13C-NMR | 142.3 ppm (fluorobenzoyl C-F) | |
| Elemental Analysis | C: 69.09%, H: 6.76%, N: 2.70% | |
| HRMS | m/z 534.132190 (M+H)+ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
